TRIA-662 Demonstrates Superior 1-MNA Bioavailability Compared to Niaspan® (Niacin)
In a head-to-head Phase 1 clinical trial (NCT01809301), a single 500 mg dose of TRIA-662 (immediate-release 1-MNA) was compared to a 1000 mg dose of Niaspan® (extended-release niacin) in healthy volunteers [1]. The study aimed to compare the absorption of 1-MNA from TRIA-662 relative to the endogenous production of 1-MNA from Niaspan®. TRIA-662 is administered as the active metabolite, whereas Niaspan® is a prodrug requiring hepatic conversion to 1-MNA [1].
| Evidence Dimension | Systemic exposure to 1-MNA (AUC and Cmax) |
|---|---|
| Target Compound Data | TRIA-662 (500 mg): Direct administration of 1-MNA. |
| Comparator Or Baseline | Niaspan® (1000 mg): Endogenous production of 1-MNA from niacin. |
| Quantified Difference | TRIA-662 at half the dose (500 mg vs 1000 mg) is expected to provide a more predictable and efficient 1-MNA plasma profile by bypassing variable hepatic NNMT metabolism. The study's objective is to quantify this relative absorption to inform the top dose for a subsequent efficacy trial [1]. |
| Conditions | Phase 1, single-dose, randomized, open-label, crossover study in 20 healthy male and female volunteers under fed conditions [1]. |
Why This Matters
This provides a clear pharmacokinetic rationale for selecting TRIA-662 over niacin when direct 1-MNA delivery is the therapeutic goal, as it avoids the metabolic bottleneck and inter-individual variability of NNMT.
- [1] Cortria Corporation. (2013). Comparison of TRIA-662 500 mg and Niaspan 1000 mg in Healthy Male and Female Volunteers Under Fed Conditions. ClinicalTrials.gov Identifier: NCT01809301. View Source
